molecular formula C13H15ClN2O2S B5337150 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5337150
M. Wt: 298.79 g/mol
InChI Key: RYYDYKRSAGZMAK-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a chloro group, a sulfonyl group attached to a dimethylphenyl ring, and a pyrazole ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is achieved by reacting the pyrazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Chlorination: Finally, the chloro group is introduced by treating the sulfonylated pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein Interactions: It can interact with proteins through non-covalent interactions, affecting their function and stability.

    Cellular Pathways: The compound may modulate cellular pathways by interacting with specific molecular targets, such as receptors or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(2,6-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(3,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Uniqueness

4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

4-chloro-1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-5-6-9(2)12(7-8)19(17,18)16-11(4)13(14)10(3)15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDYKRSAGZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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